

Toxicological Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide

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Compound of Interest		
Compound Name:	(5-methylfuran-2-yl)methanethiol	
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For Researchers, Scientists, and Drug Development Professionals

Dated: November 2, 2025

This technical guide provides a comprehensive overview of the available toxicological data for the flavoring substance **(5-methylfuran-2-yl)methanethiol** (FEMA No. 3433). Given the limited direct toxicological studies on this specific compound, this guide employs a read-across approach, leveraging data from structurally related furan derivatives, as utilized by regulatory bodies such as the European Food Safety Authority (EFSA).

Executive Summary

(5-methylfuran-2-yl)methanethiol belongs to a group of furan derivatives used as flavoring agents. The primary toxicological concern for furan-containing compounds is the potential for the furan ring to be metabolized to a reactive intermediate. The safety of (5-methylfuran-2-yl)methanethiol is assessed by evaluating data on representative furan derivatives, including 2-acetylfuran and 2-pentylfuran. Based on the available data for these surrogates, (5-methylfuran-2-yl)methanethiol is not considered to be genotoxic. The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day oral toxicity study in rats for the representative substance 2-acetylfuran was determined to be 22.6 mg/kg body weight per day[1]. EFSA's Panel on Food Additives and Flavourings (FAF) has concluded that furan derivatives in this flavoring group do not give rise to safety concerns at their estimated levels of dietary intake.



Chemical Identity

• Name: (5-methylfuran-2-yl)methanethiol

• Synonyms: 2-Furfurylmethanethiol, Coffee furanthiol, 5-Methyl-2-furfurylmercaptan

• CAS Number: 59303-05-8

FEMA Number: 3433

• FL-No: 13.149

• Chemical Structure:

/\/O C=C-CH2SH

Quantitative Toxicological Data

The toxicological assessment of **(5-methylfuran-2-yl)methanethiol** relies on a read-across approach from studies on structurally similar furan derivatives. The following table summarizes key quantitative data from these representative compounds.

Substance	Study Type	Species	Route of Administratio n	NOAEL (mg/kg bw/day)	Reference
2-Acetylfuran	90-day study	Rat	Oral	22.6	[1]
2-Methylfuran	90-day study	gpt delta Rat	Oral	1.2	[2]
Furan	90-day gavage study	Fischer-344 Rat	Oral	0.03 (for hepatic toxicity)	[3][4][5]
2,4-Dimethyl- 4- phenyltetrahy drofuran	90-day study	F344 Rat	Oral	24	[6]



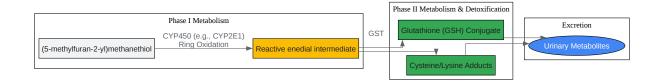
Genotoxicity Assessment

Initial concerns regarding the genotoxicity of some furan derivatives have been investigated by regulatory bodies. For the group of furan derivatives to which **(5-methylfuran-2-yl)methanethiol** belongs, the EFSA FAF Panel has concluded that the genotoxicity concerns could be ruled out based on a weight of evidence approach, including negative results for representative substances in key assays[1].

Assay Type	Test Substance	Result	Metabolic Activation (S9)	Reference
Ames Test	2-Acetylfuran	Non-mutagenic	With and without	[1]
In vitro Micronucleus Test	2-Pentylfuran	Negative	With and without	[1]
In vivo Micronucleus Test	Furan	Negative	N/A	[7]

Metabolic Pathway

The metabolism of furan-containing compounds is a key factor in their toxicological profile. The proposed metabolic pathway involves the oxidation of the furan ring by cytochrome P450 enzymes, primarily CYP2E1.



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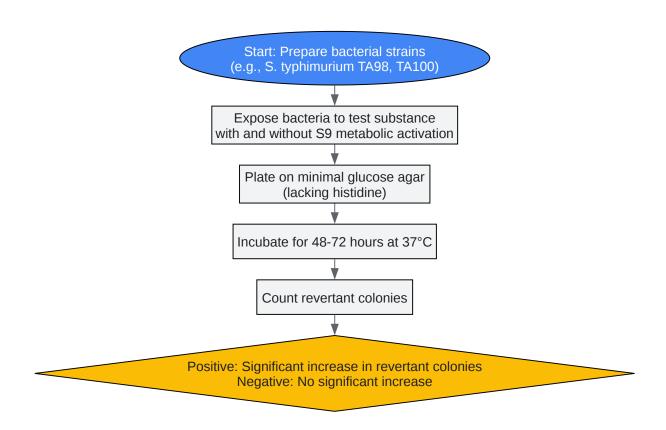
Caption: Proposed metabolic pathway of (5-methylfuran-2-yl)methanethiol.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation of toxicological data. Below are generalized protocols for the Ames test and the in vitro mammalian cell micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.



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Caption: Generalized workflow for the Ames test.

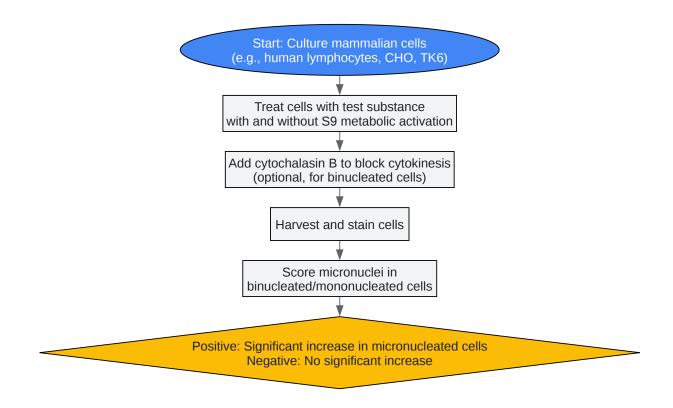
Protocol Details:

- Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used[8].
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic[8][9].
- Procedure: The bacterial culture, test substance at various concentrations, and S9 mix (or buffer) are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: A positive result is a concentration-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) compared to the negative control[10].

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.





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Caption: Generalized workflow for the in vitro micronucleus test.

Protocol Details:

- Cell Cultures: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6) are used[11][12].
- Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration[11].
- Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-nuclei stage, allowing for the specific analysis of micronuclei in cells that have undergone one



mitosis[7].

- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
- Analysis: The frequency of micronucleated cells is determined by microscopic examination or flow cytometry[7][12]. A significant, concentration-dependent increase in micronucleated cells indicates a positive result.

Conclusion

Based on a thorough review of the available literature and regulatory evaluations, **(5-methylfuran-2-yl)methanethiol** is not expected to be a genotoxic concern. The toxicological profile of this flavoring agent is considered acceptable at the current levels of intake, based on a read-across from robust studies on structurally related furan derivatives. The NOAEL of 22.6 mg/kg bw/day for 2-acetylfuran from a 90-day rat study provides a key reference point for the safety assessment of this substance group[1]. The metabolic pathway is anticipated to involve cytochrome P450-mediated ring opening, followed by detoxification through conjugation with glutathione and other cellular nucleophiles.

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